molecular formula C22H29Cl3FN7 B560237 Bibu 1361 dihydrochloride CAS No. 793726-84-8

Bibu 1361 dihydrochloride

Cat. No.: B560237
CAS No.: 793726-84-8
M. Wt: 516.9 g/mol
InChI Key: ZNNWCQCQUKAMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BIBU 1361 dihydrochloride is a selective inhibitor of the epidermal growth factor receptor kinase. It has an IC50 value of 0.038 ± 0.007 micromolar. The epidermal growth factor receptor signaling pathway is associated with multiple intracellular signaling events that promote proliferation and survival. This pathway plays a key role in the progression of glioblastoma multiforme .

Preparation Methods

The synthesis of BIBU 1361 dihydrochloride involves several steps The chemical name of this compound is N-(3-chloro-4-fluorophenyl)-6-(4-((diethylamino)methyl)piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-amine dihydrochlorideThe final product is obtained as a dihydrochloride salt .

Chemical Reactions Analysis

BIBU 1361 dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

BIBU 1361 dihydrochloride has several scientific research applications:

Mechanism of Action

BIBU 1361 dihydrochloride exerts its effects by inhibiting the epidermal growth factor receptor kinase. This inhibition leads to a decrease in the phosphorylation of downstream targets such as Akt, Erk1/2, and STAT3. The compound also reduces the levels of phosphorylated epidermal growth factor receptor, Akt, and mTOR, which are key components of the pro-survival signaling pathways. This results in the induction of apoptosis and defective autophagy in glioma cells .

Comparison with Similar Compounds

BIBU 1361 dihydrochloride is unique due to its high selectivity and potency as an epidermal growth factor receptor kinase inhibitor. Similar compounds include:

These compounds share a common target but differ in their chemical structures, selectivity, and clinical applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-[4-(diethylaminomethyl)piperidin-1-yl]pyrimido[5,4-d]pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClFN7.2ClH/c1-3-30(4-2)13-15-7-9-31(10-8-15)22-25-12-19-20(29-22)21(27-14-26-19)28-16-5-6-18(24)17(23)11-16;;/h5-6,11-12,14-15H,3-4,7-10,13H2,1-2H3,(H,26,27,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNWCQCQUKAMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCN(CC1)C2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl3FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676879
Record name N-(3-Chloro-4-fluorophenyl)-6-{4-[(diethylamino)methyl]piperidin-1-yl}pyrimido[5,4-d]pyrimidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793726-84-8
Record name N-(3-Chloro-4-fluorophenyl)-6-{4-[(diethylamino)methyl]piperidin-1-yl}pyrimido[5,4-d]pyrimidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.